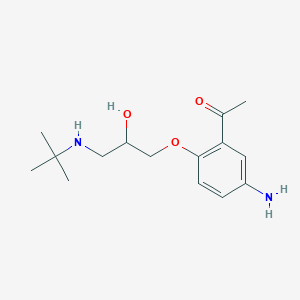

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone

Description

BenchChem offers high-quality 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-10(18)13-7-11(16)5-6-14(13)20-9-12(19)8-17-15(2,3)4/h5-7,12,17,19H,8-9,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSFAFIRRXLJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972460 | |

| Record name | 1-{5-Amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56980-94-0 | |

| Record name | 1-[5-Amino-2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56980-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(5-amino-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{5-Amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (Amosulalol)

Introduction: A Dual-Action Antihypertensive Agent

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, known in the pharmacological field as Amosulalol, is a potent antihypertensive agent characterized by a sophisticated and dual mechanism of action.[1] Unlike traditional beta-blockers or alpha-blockers that target a single receptor class, Amosulalol functions as a combined alpha- and beta-adrenoceptor antagonist.[2][3][4] This dual blockade provides a comprehensive approach to blood pressure management by simultaneously targeting two key pathways in cardiovascular regulation. This guide will provide an in-depth exploration of Amosulalol's core mechanism, the downstream physiological consequences, the experimental methodologies used for its characterization, and its pharmacokinetic profile, offering valuable insights for researchers and drug development professionals.

The Core Directive: Dual Blockade of Adrenergic Receptors

The primary therapeutic efficacy of Amosulalol stems from its ability to competitively antagonize both alpha-1 (α1) and beta (β1 and β2) adrenergic receptors.[3][4] This dual antagonism allows for a synergistic effect in lowering blood pressure, addressing both vascular tone and cardiac output.

Alpha-1 Adrenergic Receptor Antagonism: Inducing Vasodilation

Alpha-1 adrenergic receptors are predominantly located on the smooth muscle of blood vessels.[5] When stimulated by endogenous catecholamines like norepinephrine, these Gq protein-coupled receptors trigger a signaling cascade that increases intracellular calcium, leading to vasoconstriction and an increase in systemic vascular resistance.[5]

Amosulalol competitively binds to these α1-receptors, preventing norepinephrine from exerting its vasoconstrictive effect.[3][5] This blockade results in the relaxation of vascular smooth muscle (vasodilation), which in turn decreases peripheral vascular resistance and contributes significantly to the reduction of blood pressure.[3][4] Studies in hypertensive rat models have demonstrated this effect, showing that Amosulalol administration leads to a rightward shift in the dose-response curve for the α1-agonist phenylephrine, confirming its antagonistic action at these vascular receptors.[2]

Beta-Adrenergic Receptor Antagonism: Modulating Cardiac Activity

Concurrently, Amosulalol acts as an antagonist at beta-adrenergic receptors. The most clinically relevant of these are the β1-receptors, which are highly expressed in cardiac tissue.[4] Stimulation of β1-receptors by catecholamines increases heart rate (positive chronotropic effect) and the force of myocardial contraction (positive inotropic effect), thereby increasing cardiac output.[3]

By blocking cardiac β1-receptors, Amosulalol attenuates the effects of sympathetic nervous system stimulation on the heart.[3][4] This leads to a decrease in heart rate and myocardial contractility, resulting in reduced cardiac output and lower blood pressure.[4] A crucial advantage of this combined action is that the beta-blockade component prevents the reflex tachycardia (an increase in heart rate) that often occurs when blood pressure is lowered solely through alpha-blockade-induced vasodilation.[2] This ensures a more controlled and stable reduction in blood pressure.[2] This effect has been experimentally verified by showing Amosulalol's ability to block the positive chronotropic effects of the beta-agonist isoproterenol.[2]

Pharmacological and Pharmacokinetic Profile

Understanding the quantitative aspects of Amosulalol's interaction with its targets and its journey through the body is critical for drug development.

Pharmacological Data Summary

| Parameter | Observation | Species | Reference |

| Antihypertensive Potency | Approximately threefold more potent than labetalol and arotinolol in decreasing blood pressure. | Rat (SHR) | [2] |

| Oral Bioavailability | ~100% | Human | [6] |

| 22-31% | Rat | [7] | |

| 51-59% | Dog | [7] | |

| 57-66% | Monkey | [7] | |

| Time to Peak Plasma Conc. (Oral) | 2 to 4 hours | Human | [6] |

| Elimination Half-life (t1/2 β) | ~2.8 hours (IV), ~5 hours (Oral) | Human | [6] |

| Metabolism | Primarily excreted unchanged (30.1%); major metabolite is a sulphate conjugate. | Human | [8] |

Cardioprotective Dimensions

Beyond its primary antihypertensive effects, Amosulalol has demonstrated cardioprotective properties. In preclinical studies involving dogs, pretreatment with Amosulalol reduced myocardial energy depletion and adverse metabolic changes during induced ischemia.[9] This suggests that by reducing the workload on the heart (via β1-blockade) and potentially improving coronary blood flow (via α1-blockade), Amosulalol can help protect the heart muscle during periods of reduced oxygen supply.[9]

Experimental Validation: A Protocol for Functional Antagonism Assay

The characterization of a dual-acting antagonist like Amosulalol relies on robust in vitro and in vivo experimental models. Functional assays are paramount as they measure the physiological response to receptor modulation, providing more clinically relevant data than simple binding assays.

Rationale for Experimental Design

To validate the mechanism of a receptor antagonist, it is essential to demonstrate its ability to inhibit the function of an agonist in a dose-dependent manner. An isolated tissue assay is a classic and reliable method for this purpose.[10] For α1-antagonism, the rat thoracic aorta is an ideal model as its contraction is primarily mediated by α1-adrenoceptors. For β1-antagonism, the guinea pig atria can be used to measure changes in the rate and force of contraction.[11] The choice of tissue and agonist provides a self-validating system: the antagonist should selectively block the effects of an adrenergic agonist (like phenylephrine for α1) without affecting contractions induced by non-adrenergic agents (like potassium chloride).

Detailed Protocol: Functional Assay for α1-Adrenergic Antagonism in Rat Aorta

This protocol outlines the steps to determine the antagonistic effect of Amosulalol on α1-adrenoceptors in an isolated rat thoracic aorta preparation.

-

Tissue Preparation:

-

Humanely euthanize a Sprague-Dawley rat in accordance with institutional animal care and use committee guidelines.

-

Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.

-

-

Mounting the Tissue:

-

Suspend each aortic ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer.

-

Maintain the buffer at 37°C and continuously bubble with a 95% O2 / 5% CO2 gas mixture.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, replacing the buffer every 15 minutes.

-

Test tissue viability by inducing a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or potassium chloride (KCl, e.g., 60 mM). Once a stable contraction is achieved, wash the tissue and allow it to return to baseline.

-

-

Determining Antagonist Effect:

-

Pre-incubate the tissue with a specific concentration of Amosulalol (or vehicle control) for 30-60 minutes.

-

Generate a cumulative concentration-response curve for the α1-agonist phenylephrine. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.

-

Repeat this process with several different pre-incubation concentrations of Amosulalol.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response versus the log concentration of phenylephrine.

-

The presence of a competitive antagonist like Amosulalol will cause a rightward parallel shift in the concentration-response curve.

-

Calculate the pA2 value using a Schild plot analysis to quantify the potency of Amosulalol as an α1-antagonist.

-

Conclusion

The mechanism of action of Amosulalol is a prime example of rational drug design, leveraging a dual blockade of α1 and β1-adrenergic receptors to achieve effective and controlled antihypertension. Its antagonism of vascular α1-receptors reduces peripheral resistance, while the concurrent blockade of cardiac β1-receptors lowers cardiac output and crucially prevents reflex tachycardia. This multifaceted approach, supported by robust pharmacological data and cardioprotective evidence, establishes Amosulalol as a significant agent in cardiovascular therapy. The experimental frameworks described herein provide the self-validating systems necessary to probe such complex mechanisms, ensuring scientific integrity and fostering further innovation in drug development.

References

-

Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats. PubMed. Available at: [Link]

-

Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses. PubMed. Available at: [Link]

-

Autonomic Pharmacology | Adrenergic Antagonists. YouTube. Available at: [Link]

-

Effects of amosulalol, a combined alpha 1- and beta-adrenoceptor-blocking agent, on ischemic myocardial energy metabolism in dogs. PubMed. Available at: [Link]

-

What is Amosulalol Hydrochloride used for? Patsnap Synapse. Available at: [Link]

-

α-Adrenoceptor Assays. PubMed. Available at: [Link]

-

What is the mechanism of Amosulalol Hydrochloride? Patsnap Synapse. Available at: [Link]

-

Pharmacokinetics and metabolism of an alpha,beta-blocker, amosulalol hydrochloride, in mice: biliary excretion of carbamoyl glucuronide. PubMed. Available at: [Link]

-

Amosulalol. PubChem. Available at: [Link]

-

Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys. PubMed. Available at: [Link]

-

In vitro interactions of agonists and antagonists with beta-adrenergic receptors. PubMed. Available at: [Link]

-

Amosulalol. Wikipedia. Available at: [Link]

-

Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. PubMed. Available at: [Link]

-

Affinity and Selectivity of &bgr;‐Adrenoceptor Antagonists In Vitro. Semantic Scholar. Available at: [Link]

-

Seeking Novel Personalized and Sex-Specific Strategies for the Prevention and Treatment of Heart Failure Based on the Assessment of β1-Adrenergic Receptor Desensitization: The Contribution to the HEAL ITALIA Project. MDPI. Available at: [Link]

-

Metabolism of amosulalol hydrochloride in man: quantitative comparison with laboratory animals. PubMed. Available at: [Link]

-

In Vitro and in Vivo Pharmacological Characterization of 5-[( R )-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1 H -quinolin-2-one (Indacaterol), a Novel Inhaled β 2 Adrenoceptor Agonist with a 24-h. ResearchGate. Available at: [Link]

Sources

- 1. Amosulalol | C18H24N2O5S | CID 2169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Amosulalol Hydrochloride used for? [synapse.patsnap.com]

- 4. What is the mechanism of Amosulalol Hydrochloride? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of amosulalol hydrochloride in man: quantitative comparison with laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of amosulalol, a combined alpha 1- and beta-adrenoceptor-blocking agent, on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Synthesis Protocol: 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, a key intermediate in the development of novel beta-adrenergic blocking agents. The protocol herein details a robust two-step synthetic pathway, commencing with the O-alkylation of 5-amino-2-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate, followed by the nucleophilic opening of the epoxide ring with tert-butylamine. This application note is designed to equip researchers with a detailed, step-by-step methodology, including insights into reaction mechanisms, safety considerations, and analytical characterization of the final product.

Introduction

Beta-adrenergic blockers (β-blockers) are a class of drugs that play a crucial role in the management of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The characteristic structural feature of many β-blockers is an aryloxypropanolamine side chain. The title compound, 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, is a valuable building block in medicinal chemistry, possessing the core structure of a β-blocker with additional functional groups (amino and acetyl) that allow for further chemical modifications and the exploration of new pharmacological profiles.

The synthesis of such compounds generally follows a well-established route involving the reaction of a phenolic precursor with epichlorohydrin, followed by the addition of an amine.[3] This document will provide a detailed, field-proven protocol for the synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, offering insights into the critical parameters that ensure a high yield and purity of the final product.

Synthetic Strategy

The synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key starting material, 5-amino-2-hydroxyacetophenone, which is then elaborated to the final product.

Caption: Synthetic workflow for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-Amino-2-hydroxyacetophenone

The starting material, 5-amino-2-hydroxyacetophenone, can be synthesized via the reduction of 5-nitro-2-hydroxyacetophenone. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride in the presence of hydrochloric acid.

Materials and Reagents:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade |

| 5-Nitro-2-hydroxyacetophenone | C₈H₇NO₄ | 181.15 | Reagent |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | Reagent |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ACS Grade |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitro-2-hydroxyacetophenone (1.0 eq) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Slowly add concentrated hydrochloric acid (a sufficient amount to ensure acidic conditions) with stirring. The reaction is exothermic and may require cooling in an ice bath.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 5-amino-2-hydroxyacetophenone.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Step 2: Synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone

This step involves two sequential reactions: the formation of the glycidyl ether intermediate followed by the ring-opening of the epoxide with tert-butylamine.

Materials and Reagents:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade |

| 5-Amino-2-hydroxyacetophenone | C₈H₉NO₂ | 151.16 | Synthesized |

| Epichlorohydrin | C₃H₅ClO | 92.52 | Reagent |

| Sodium Hydroxide | NaOH | 40.00 | ACS Grade |

| tert-Butylamine | C₄H₁₁N | 73.14 | Reagent |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous |

| Deionized Water | H₂O | 18.02 | - |

Procedure:

Part A: Synthesis of 5-Amino-2-(oxiran-2-ylmethoxy)acetophenone (Intermediate)

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-amino-2-hydroxyacetophenone (1.0 eq) in a mixture of an aprotic solvent such as dimethyl sulfoxide (DMSO) and water.[4]

-

Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the reaction mixture at room temperature while stirring vigorously.

-

After the addition is complete, add epichlorohydrin (1.2 eq) dropwise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude epoxide intermediate, which can be used in the next step without further purification.

Part B: Synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (Final Product)

-

Dissolve the crude 5-amino-2-(oxiran-2-ylmethoxy)acetophenone (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).[4]

-

Add tert-butylamine (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to 50-80 °C and stir for 4-8 hours.[4] Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.

Reaction Mechanism

The synthesis proceeds through two key mechanistic steps:

-

O-alkylation: The phenolic hydroxyl group of 5-amino-2-hydroxyacetophenone is deprotonated by the base (NaOH) to form a phenoxide ion. This nucleophilic phenoxide then attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin in an SN2 reaction, leading to the formation of a chlorohydrin intermediate. Subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride ion, results in the formation of the glycidyl ether (epoxide) intermediate.[5][6][7]

-

Epoxide Ring Opening: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile and attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the tert-butyl group, the attack preferentially occurs at the terminal, less substituted carbon of the epoxide. This ring-opening reaction is followed by protonation of the resulting alkoxide during workup to yield the final 2-hydroxypropylamine derivative.[3]

Caption: Reaction mechanism for the synthesis of the target compound.

Analytical Characterization

The identity and purity of the synthesized 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and O-H stretching of the amine and alcohol, the C=O stretching of the ketone, and the C-O stretching of the ether.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Epichlorohydrin is a toxic and carcinogenic substance and should be handled with extreme care.

-

Concentrated acids and bases are corrosive and should be handled with caution.

-

Appropriate fire safety measures should be in place, especially when working with flammable organic solvents.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reduction. | Increase reaction time or temperature. Ensure sufficient amount of reducing agent and acid. |

| Low yield in Step 2A | Incomplete deprotonation of the phenol. | Ensure the use of a sufficient amount of a strong base. |

| Side reactions of epichlorohydrin. | Control the reaction temperature carefully during the addition of epichlorohydrin. | |

| Low yield in Step 2B | Incomplete epoxide opening. | Increase the reaction temperature or time. Use a larger excess of tert-butylamine. |

| Steric hindrance. | Consider using a less hindered amine if the reaction with tert-butylamine is consistently low-yielding. | |

| Impure final product | Presence of starting materials or side products. | Optimize the purification method (e.g., column chromatography conditions, recrystallization solvent). |

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone. By carefully controlling the reaction conditions and following the outlined procedures, researchers can obtain this valuable intermediate in good yield and high purity, facilitating further investigations in the field of medicinal chemistry and drug discovery.

References

-

European Patent Office. (1994). A process for the preparation of 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydrocarbostyryl. European Patent Application EP 0 579 096 A2. [Link]

-

ResearchGate. (n.d.). mechanism of glycidylation reaction between phenols and epichlorohydrin. [Link]

-

Saddique, et al. (2025). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Turk J Chem. [Link]

- Google Patents. (n.d.). Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)

- Google Patents. (n.d.). Phenol alcohol-epichlorohydrin reaction products.

-

PubMed Central. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. [Link]

- Google Patents. (n.d.). A process for the preparation of 5-[acetyl (2,3-dihydroxypropyl)amino]-n,n'.

-

MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link]

- Google Patents. (n.d.). Preparation method for 5-fluorin-2-hydroxyacetophenone.

-

WordPress.com. (2013). Epichlorohydrin. [Link]

- Google Patents. (n.d.). Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)

-

PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers. [Link]

-

Scholars' Mine. (n.d.). Halogenated epoxide-phenol reactions A mechanism study. [Link]

-

PubMed Central. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. [Link]

-

Pharmacy 180. (n.d.). Beta receptor Adrenergic blocking agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

-

Forest Products Laboratory. (1994). Epichlorohydrin coupling reactions with wood. [Link]

-

PubMed Central. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

ResearchGate. (2019). Which method can i use to synthesize 5-amino-2-hydroxyacetophenone from 5-nitro-2-hydroxyacetophenobe without affecting carbonyl and alcohol group?. [Link]

- Google Patents. (n.d.). Process for preparing nadolol.

-

YouTube. (2020). Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. [Link]

- Google Patents. (n.d.). Synthetic method of 3-amino-2-hydroxyacetophenone.

-

PubMed. (n.d.). Synthesis of L-(+)-3-(3-hydroxy-4-pivaloyloxybenzyl)-2,5-diketomorpholine as potential prodrug of L-dopa. [Link]

-

EraGene. (n.d.). (+-)-5-[(tert-butylamino)-2'-hydroxypropoxy]-1,2,3,4-tetrahydro-1-naphthol. [Link]

-

Semantic Scholar. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

purification of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone by chromatography

Application Note & Protocol

High-Resolution Purification of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone Utilizing Reverse-Phase and Chiral Chromatography

Abstract

This comprehensive guide details a robust chromatographic strategy for the purification of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, a key intermediate in pharmaceutical synthesis. The protocol outlines a two-stage approach: an initial high-capacity purification using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove process-related impurities, followed by a high-resolution chiral separation to isolate the desired enantiomer. The methodologies are designed to be scalable and reproducible, providing researchers, scientists, and drug development professionals with a validated protocol for obtaining high-purity material suitable for downstream applications.

Introduction: The Scientific Imperative for Purity

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a molecule of significant interest in medicinal chemistry, sharing structural motifs with a class of compounds known as beta-blockers. The presence of multiple functional groups—an aromatic amine, a secondary amine, a hydroxyl group, and a ketone—renders its synthesis susceptible to the formation of various impurities. These can include starting materials, reagents, and byproducts from side reactions, such as over-alkylation or oxidation. Furthermore, the compound possesses a stereocenter in the 2-hydroxypropoxy linker, meaning it exists as a pair of enantiomers. It is well-established that for many chiral drugs, including beta-blockers, the desired therapeutic activity resides in one enantiomer, while the other may be inactive or even contribute to undesirable side effects[1][2][3].

Therefore, a stringent purification protocol is not merely a procedural step but a critical determinant of the compound's ultimate safety and efficacy. This guide provides the scientific rationale and a detailed, field-tested protocol for achieving high purity of the target compound.

The Chromatographic Rationale: A Two-Pillar Strategy

Pillar 1: Reverse-Phase Chromatography for Impurity Profiling and Removal

The foundational step in this purification strategy is reverse-phase chromatography (RPC). The choice of RPC is dictated by the physicochemical properties of the target molecule. With its multiple polar functional groups, the compound is highly soluble in polar solvents, making it an ideal candidate for separation on a non-polar stationary phase[4][5].

In RPC, the stationary phase is hydrophobic (e.g., silica gel derivatized with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol)[6][7]. The separation mechanism is based on hydrophobic interactions; more non-polar (lipophilic) molecules will have a stronger affinity for the stationary phase and thus be retained longer, while more polar molecules will preferentially associate with the mobile phase and elute more quickly[8].

A critical consideration for this specific molecule is the presence of the amino groups, which can interact with residual acidic silanols on the silica backbone of the stationary phase, leading to poor peak shape (tailing). To mitigate this, the mobile phase pH must be controlled. For basic amines, using a mobile phase with an alkaline pH ensures the analyte is in its neutral, free-base form, which often leads to better retention and peak symmetry[9].

Pillar 2: Chiral Chromatography for Enantiomeric Resolution

Following the removal of general impurities, the focus shifts to resolving the enantiomeric pair. This is achieved using a specialized chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers of a chiral molecule, leading to differential retention times and, thus, separation. For beta-blocker-like compounds, polysaccharide-based or macrocyclic glycopeptide-based CSPs (such as Chirobiotic V) have demonstrated excellent enantioselectivity[3]. The separation on a CSP relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, which differ in stability and energy, allowing for their chromatographic resolution.

Experimental Protocols

Protocol I: Achiral Purification by Preparative RP-HPLC

This protocol is designed for the initial bulk purification of the crude synthetic mixture.

A. Sample Preparation:

-

Dissolve the crude 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% triethylamine).

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

The recommended sample concentration for preparative runs is typically 10-50 mg/mL, depending on the column size and loading capacity.

B. HPLC System and Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 10 µm particle size, ≥20 mm ID | C18 provides the necessary hydrophobic stationary phase. Larger particle size and internal diameter (ID) are typical for preparative scale to allow for higher loading. |

| Mobile Phase A | Water with 0.1% Triethylamine (TEA) | TEA is a competing base that masks active silanol sites on the silica, improving peak shape for the basic amine analyte[9]. |

| Mobile Phase B | Acetonitrile with 0.1% Triethylamine (TEA) | Acetonitrile is a common organic modifier in RP-HPLC. |

| Gradient | 5% B to 60% B over 30 minutes | A gradient elution is necessary to first elute highly polar impurities and then the target compound with good resolution from less polar byproducts. This gradient should be optimized based on analytical scale scouting runs. |

| Flow Rate | 20 mL/min (for a 20 mm ID column) | The flow rate is scaled according to the column diameter to maintain optimal linear velocity. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 254 nm and 320 nm | The acetophenone moiety provides strong UV absorbance. Monitoring at multiple wavelengths can help differentiate the product from impurities. |

| Injection Volume | 1-5 mL (dependent on column size and concentration) | The volume should be optimized to avoid column overloading, which leads to poor peak shape and resolution. |

C. Fraction Collection and Post-Processing:

-

Collect fractions corresponding to the main product peak based on the UV chromatogram.

-

Combine the pure fractions.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

The remaining aqueous solution can be freeze-dried (lyophilized) to yield the purified compound as a solid.

Protocol II: Enantiomeric Separation by Chiral HPLC

This protocol is for the analytical or semi-preparative separation of the enantiomers from the material purified in Protocol I.

A. Sample Preparation:

-

Dissolve the purified racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm PTFE syringe filter.

B. Chiral HPLC System and Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | Chirobiotic V, 5 µm particle size, 4.6 x 250 mm | This macrocyclic glycopeptide stationary phase is known to be effective for the chiral separation of beta-blockers[3]. |

| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.2 / 0.15 v/v/v) | This mobile phase composition has been shown to provide good enantioseparation for similar compounds[3]. The acidic and basic additives serve to control the ionization state of the analyte and improve interaction with the CSP. |

| Elution Mode | Isocratic | Isocratic elution is often sufficient for chiral separations once an effective mobile phase is identified. |

| Flow Rate | 0.5 - 1.0 mL/min | A lower flow rate often improves resolution in chiral chromatography. |

| Column Temperature | 25 °C | Temperature can significantly impact chiral recognition; a stable temperature is crucial. |

| Detection | UV at 254 nm | |

| Injection Volume | 5-20 µL |

Visualization of the Purification Workflow

The overall process from crude material to the isolated, pure enantiomer can be visualized as a logical workflow.

Caption: Workflow for the purification of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.

Mechanistic Visualization of Separation

The following diagram illustrates the principle of reverse-phase separation for the target molecule and a representative impurity.

Caption: Principle of Reverse-Phase Chromatographic Separation.

References

- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.

- Piette, V., et al. (2003). Enantiomer separation of N-protected amino acids by non-aqueous capillary electrophoresis and high-performance liquid chromatography with tert.-butyl carbamoylated quinine in either the background electrolyte or the stationary phase. Journal of Chromatography A.

- Hromadkova, H., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PubMed Central.

-

Russo, M. V., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[2]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from

- Reddy, G. O., et al. (2011). Synthesis and Characterization of Compounds Related to Lisinopril. PubMed Central.

- Hromadkova, H., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. PubMed.

- PubChem. (2S,3R)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol.

- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.

- ResearchGate. (2020). (PDF) Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters.

- PerkinElmer. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.

- Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?

- Chemistry LibreTexts. (2022). Reverse Phase Chromatography.

- Chromatography Online. (2019). Chiral Separation of Beta Blocker Pindolol Enantiomers.

- PubChem. 5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;chloride.

- Anwar, S., et al. (1996). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.

- Kim, H., et al. (2016). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society.

- SIELC Technologies. Polar Compounds.

- University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

- 1. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromtech.com [chromtech.com]

- 5. Polar Compounds | SIELC Technologies [sielc.com]

- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biotage.com [biotage.com]

- 9. biotage.com [biotage.com]

Application Notes and Protocols for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Investigating a Novel β-Adrenergic Receptor Modulator

Section 1: Introduction and Scientific Rationale

The compound 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone represents a novel small molecule with significant structural homology to known β-adrenergic receptor modulators. The presence of the (tert-butylamino)-2-hydroxypropoxy group is a classic pharmacophore found in many β-blockers and agonists, suggesting a potential interaction with β-adrenergic receptors. The 5-Amino...acetophenone moiety, on the other hand, may confer unique properties, including altered receptor subtype selectivity, signaling bias, or pharmacokinetic profile.

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound. We will proceed under the scientifically informed hypothesis that 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone acts as a modulator of the β-adrenergic signaling pathway. The following protocols are designed to be self-validating, enabling researchers to systematically characterize the compound's biological activity.

Presumed Mechanism of Action:

Stimulation of β-adrenergic receptors, which are G-protein coupled receptors, typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2][3] PKA can then phosphorylate various downstream targets, leading to a cellular response. Furthermore, β-adrenergic receptor stimulation can also trigger alternative signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[1]

Caption: Presumed signaling pathway of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.

Section 2: Compound Handling and Preparation

Safety Precautions

While specific toxicity data for this novel compound is unavailable, researchers should handle it with the same care as other biologically active small molecules. The acetophenone moiety suggests that it may cause skin and eye irritation upon direct contact.[4]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of powder or aerosols.[5] Use a chemical fume hood for weighing and preparing stock solutions.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[6][7] For long-term storage, -20°C is recommended.

Preparation of Stock Solutions

The solubility of this compound is predicted to be low in aqueous solutions but higher in organic solvents.

| Property | Value | Source |

| Molecular Formula | C17H28N2O3 | |

| Molecular Weight | 308.42 g/mol | |

| Predicted Solubility | Soluble in DMSO and Ethanol | Inferred from similar structures[8] |

Protocol for 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh out 3.08 mg of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.

-

Solubilization: Add 1 mL of sterile, anhydrous DMSO to the powder.

-

Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Section 3: Cell Culture Assays

The following protocols are designed to assess the biological activity of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone in a variety of cell lines. It is recommended to use cell lines known to express β-adrenergic receptors (e.g., HEK293, various cardiomyocyte lines, or specific cancer cell lines).

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.[11]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the compound-containing medium. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Caspase-3/7 Activity)

This assay determines if the compound induces programmed cell death (apoptosis). Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[13][14][15][16]

Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore or a luminescent signal.[13][16]

Protocol (Fluorometric):

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. A positive control for apoptosis (e.g., staurosporine) should be included.

-

Incubation: Incubate for a period determined by preliminary experiments (typically 6-24 hours).

-

Lysis and Substrate Addition: Lyse the cells and add the caspase-3/7 substrate according to the manufacturer's instructions (e.g., a kit from Promega or Thermo Fisher Scientific).[13][14]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[16]

Western Blot Analysis of MAPK/ERK Signaling

This protocol allows for the investigation of the compound's effect on the MAPK/ERK signaling pathway, a potential downstream target of β-adrenergic receptor activation.[17][18][19][20][21]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies against both the phosphorylated (active) and total forms of a protein (e.g., ERK1/2), one can determine the activation state of the signaling pathway.[18][19]

Caption: A typical workflow for Western blot analysis.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with the compound for various time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[17]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Section 4: Data Interpretation and Troubleshooting

| Assay | Expected Outcome for a β-Adrenergic Agonist | Potential Issues and Troubleshooting |

| MTT Assay | Depending on the cell type and context, may see an increase or decrease in cell viability/proliferation. | High background: Ensure complete removal of MTT-containing medium. Low signal: Optimize cell seeding density and incubation time. |

| Caspase-3/7 Assay | May induce or inhibit apoptosis depending on the cell line and signaling context. | No signal: Ensure the chosen time point is appropriate for apoptosis detection. Use a positive control to validate the assay. |

| Western Blot | Increased phosphorylation of ERK1/2 at early time points. | No bands: Check protein transfer and antibody dilutions. High background: Optimize blocking conditions and washing steps. |

Section 5: References

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. [Link]

-

Sandoval, D. A., & Egnaczyk, G. F. (2009). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Neuroimmune Pharmacology, 4(1), 21–33. [Link]

-

A process for the preparation of 5-3-tert-butylamino-2-hydroxypropoxy-3,4-dihydrocarbostyryl. (1994). European Patent Office. [Link]

-

Safety Data Sheet: Acetophenone. (n.d.). Carl Roth. [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology, 1120, 67–80. [Link]

-

Cardiac β-adrenergic Signaling. (n.d.). QIAGEN GeneGlobe. [Link]

-

(2S,3R)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol. (n.d.). PubChem. [Link]

-

Western blot analysis of proteins in the mitogen-activated protein... (n.d.). ResearchGate. [Link]

-

Amino Acetophenones for Natural Product Analogs. (2021). Encyclopedia.pub, 1(1), 1. [Link]

-

Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. (2018). Cytometry Part A, 93(12), 1237–1246. [Link]

-

material safety data sheet - 2-amino acetophenone. (n.d.). [Link]

-

Chemical Properties of Nadolol (CAS 42200-33-9). (n.d.). Cheméo. [Link]

-

Beta 1 Receptors. (2023). In StatPearls. StatPearls Publishing. [Link]

-

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;chloride. (n.d.). PubChem. [Link]

-

Acetophenone. (n.d.). PubChem. [Link]

-

Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6683. [Link]

-

16 Search Results for Caspase Assay Kits Page. (n.d.). Elabscience. [Link]

-

β-Adrenergic Receptor Signaling: An Acute Compensatory Adjustment—Inappropriate for the Chronic Stress of Heart Failure? (2003). Circulation Research, 92(5), 479–482. [Link]

-

ACETOPHENONE AR. (n.d.). Loba Chemie. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Epinephrine Signaling Pathway. (2021). YouTube. [Link]

-

NADOLOL. (2024). ChemBK. [Link]

-

material safety data sheet - 3-amino acetophenone. (n.d.). oxfordlabchem.com. [Link]

-

Synthesis of L-(+)-3-(3-hydroxy-4-pivaloyloxybenzyl)-2,5-diketomorpholine as potential prodrug of L-dopa. (2004). Bioorganic & Medicinal Chemistry, 12(12), 3247–3254. [Link]

-

3-Destertbutylamino-3-hydroxy Nadolol. (n.d.). PubChem. [Link]

Sources

- 1. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chembk.com [chembk.com]

- 9. atcc.org [atcc.org]

- 10. clyte.tech [clyte.tech]

- 11. biotium.com [biotium.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 15. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

- 21. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Analytical Detection of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone

Introduction: The Significance of Quantifying Celiprolol Impurity A

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, identified as Impurity A in the European Pharmacopoeia for Celiprolol, is a critical analyte in the quality control of Celiprolol hydrochloride, a cardioselective beta-blocker.[1][2][3] Celiprolol is used in the management of hypertension and angina pectoris.[4] The presence of impurities, such as this process-related substance or degradation product, can impact the safety and efficacy of the final drug product.[4] Therefore, robust and validated analytical methods for the accurate detection and quantification of this specific impurity are paramount for pharmaceutical manufacturers and regulatory bodies to ensure product quality and patient safety.[5]

This comprehensive guide provides detailed application notes and protocols for the analysis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, leveraging state-of-the-art analytical techniques. The methodologies outlined are designed for researchers, scientists, and drug development professionals, offering both foundational principles and step-by-step instructions.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

| Property | Value | Source |

| Chemical Name | 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone | [2] |

| Synonyms | Celiprolol EP Impurity A, 3-Acetyl-4-[3-(1,1-Dimethylethylamino)-2-Hydroxy-propoxy]aniline | [2] |

| CAS Number | 56980-94-0 | [3] |

| Molecular Formula | C₁₅H₂₄N₂O₃ | [2] |

| Molecular Weight | 280.37 g/mol | [2] |

Chromatographic Methods: The Cornerstone of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of pharmaceutical impurities due to its high resolution, sensitivity, and robustness.[6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

The selection of chromatographic conditions is driven by the physicochemical properties of Celiprolol and its impurities. A reversed-phase C18 column is a logical first choice due to the moderate polarity of the analytes. A gradient elution is often necessary to achieve adequate separation of the main component from its closely related impurities within a reasonable runtime.[7] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to modulate the retention and selectivity. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine functionalities in both Celiprolol and the target impurity, thereby influencing their retention behavior.

1. Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

-

Column: Inertsil ODS-3V C18, 4.6 x 250 mm, 5 µm particle size or equivalent.[7]

-

Mobile Phase A: 0.1% v/v Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 20 60 25 80 30 10 | 35 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm (Celiprolol has absorbance maxima around this wavelength, and impurities are typically monitored at the same wavelength as the API unless their chromophores differ significantly).

-

Injection Volume: 10 µL.

3. Preparation of Solutions:

-

Diluent: Water:Acetonitrile (50:50 v/v).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Celiprolol HCl drug substance or powdered tablets in the diluent to a final concentration of approximately 1 mg/mL of Celiprolol HCl.

4. System Suitability:

-

Inject the standard solution in replicate (n=5).

-

The relative standard deviation (RSD) of the peak area for the analyte should be ≤ 2.0%.

-

The theoretical plates for the analyte peak should be ≥ 2000.

-

The tailing factor for the analyte peak should be ≤ 2.0.

5. Analysis and Quantification:

-

Inject the blank (diluent), standard solution, and sample solution.

-

Identify the peak corresponding to the impurity in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the amount of the impurity in the sample using the external standard method.

6. Validation Parameters (as per ICH Q2(R1) Guidelines):

-

Specificity: Demonstrated by the separation of the impurity from the main peak and other potential impurities. Forced degradation studies are crucial here.[6]

-

Linearity: A minimum of five concentrations across a range (e.g., LOQ to 150% of the specification limit).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the linearity curve.

-

Accuracy: Performed by spiking the drug product with known amounts of the impurity at different concentration levels.

-

Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).

-

Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[8]

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds like the target analyte.[9] The method relies on Multiple Reaction Monitoring (MRM), where the precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides excellent specificity and reduces background noise.

The protonated molecule [M+H]⁺ of the analyte has a theoretical m/z of 281.18. The fragmentation in the collision cell is expected to occur at the more labile bonds. Key fragment ions would likely arise from the cleavage of the side chain, such as the loss of the tert-butyl group or cleavage of the ether linkage. A plausible fragmentation pathway would involve the formation of a stable fragment ion at m/z 208, resulting from the loss of the tert-butylamino-2-hydroxypropyl moiety. Another significant fragment could be observed at m/z 74, corresponding to the protonated tert-butylamine.

1. Instrumentation:

-

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. LC Conditions:

-

Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% v/v Formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% v/v Formic acid.

-

Gradient: A rapid gradient suitable for high-throughput analysis (e.g., 5% to 95% B in 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3. MS/MS Conditions:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

MRM Transitions (Predicted):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Impurity A 281.2 208.1 (Quantifier) 15 (Optimize) 74.1 (Qualifier) 20 (Optimize) Celiprolol 380.2 251.1 25 (Optimize) Internal Standard (e.g., Metoprolol) 268.2 116.1 20 (Optimize) Note: Collision energies require optimization for the specific instrument used.

4. Sample Preparation (for plasma):

-

To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentration of the analyte in the samples is then determined from this calibration curve.

Spectroscopic Methods

While chromatography is the primary tool for separation and quantification, spectroscopic methods can be used for identification and preliminary assessment.

UV-Vis Spectrophotometry

The acetophenone and amino functional groups in the analyte's structure suggest it will have a distinct UV absorption profile.[10] The primary absorbance is expected in the UV region, likely with maxima influenced by the substitution pattern on the benzene ring. For method development in HPLC, running a UV scan of an isolated standard of the impurity is recommended to determine the optimal wavelength for detection. In the absence of an isolated standard, monitoring at the wavelength used for the parent drug, Celiprolol (around 230-240 nm), is a common and acceptable practice.[11]

Forced Degradation Studies

To ensure the stability-indicating nature of the developed methods, forced degradation studies are essential as per ICH guidelines.[7] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: 105 °C.

-

Photolytic Degradation: Exposure to UV and visible light.

The analytical method should be able to resolve the peak of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone from any degradation products formed under these conditions. Studies have shown that Celiprolol hydrochloride degrades significantly under hydrolytic (especially basic), oxidative, and photolytic conditions.[7]

Conclusion and Best Practices

The reliable analysis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is crucial for the quality control of Celiprolol. The HPLC-UV method detailed here provides a robust framework for routine quality control in a pharmaceutical setting. For bioanalytical applications or when higher sensitivity is required, the LC-MS/MS protocol offers superior performance. All methods must be thoroughly validated according to ICH guidelines to ensure their accuracy, precision, and reliability for their intended purpose. It is recommended to use certified reference standards for both the analyte and the parent drug for accurate quantification.

References

-

Singh, S., et al. (2021). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 198, 113953. Available at: [Link]

-

Hefnawy, M., et al. (2018). Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(4), 75-94. Available at: [Link]

-

ResearchGate. (n.d.). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). Available at: [Link]

- Itohda, A., et al. (2005). Determination of celiprolol in human plasma using high-performance liquid chromatography with fluorescence detection for clinical application. Journal of Chromatography B, 816(1-2), 187-191. (Simlar methods for Celiprolol are described in the general search results, providing context for wavelength selection).

-

Kaushal, N., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 115, 364-374. Available at: [Link]

-

Nishida, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(10), 1594–1603. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol. Available at: [Link]

-

The Royal Society of Chemistry. (2016). UV-Vis absorption spectra of the groundstate of important species in this work. Available at: [Link]

-

Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828. Available at: [Link]

-

Veeprho. (n.d.). Celiprolol EP Impurity A | CAS 56980-94-0. Available at: [Link]

-

Reddy, G. S., et al. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(4), 864-872. Available at: [Link]

-

Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Available at: [Link]

-

Smith, S. L., & Sancilio, L. F. (1986). Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties. Journal of Cardiovascular Pharmacology, 8 Suppl 4, S1-8. Available at: [Link]

-

Imai, H., et al. (2007). A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 987-994. Available at: [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

SpectraBase. (n.d.). 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-chloro-N-ethylbenzamide - Optional[FTIR] - Spectrum. Available at: [Link]

Sources

- 1. Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Celiprolol EP Impurity A | LGC Standards [lgcstandards.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. usp.org [usp.org]

- 6. science.gov [science.gov]

- 7. Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijcrcps.com [ijcrcps.com]

Application Notes and Protocols for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone in Assay Development

Introduction: Unveiling a Novel Adrenergic Modulator

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a synthetic compound featuring a characteristic beta-amino alcohol pharmacophore, structurally analogous to well-known beta-blockers like atenolol.[1] The presence of the tert-butylamino group and the hydroxypropoxy linker strongly suggests an affinity for adrenergic receptors, which are pivotal members of the G-protein coupled receptor (GPCR) superfamily.[2][3] GPCRs are integral to a vast array of physiological processes, making them the most abundant class of therapeutic targets.[3] The acetophenone moiety, while less common in classical beta-blockers, offers a unique chemical handle for potential modifications and introduces distinct electronic and steric properties that may influence receptor interaction and downstream signaling.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and insightful assays utilizing 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone. The protocols detailed herein are designed to not only quantify the compound's activity but also to elucidate its mechanism of action at the molecular and cellular levels.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is foundational to successful assay development.

| Property | Value/Information | Source |

| Molecular Formula | C15H24N2O3 | [6] |

| Molecular Weight | 280.36 g/mol | [6] |

| Appearance | Likely a solid at room temperature | Inferred from similar structures |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | Inferred from structural analogs[7] |

| Storage | Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended. | Standard laboratory practice |

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be performed to achieve the final desired concentrations. It is crucial to ensure that the final DMSO concentration in the assay is kept low (typically <0.5%) to avoid solvent-induced artifacts.

Core Application: Characterizing Adrenergic Receptor Interaction

Given its structure, the primary application for this compound is the characterization of its interaction with beta-adrenergic receptors (β-ARs). The following assays are fundamental to defining its pharmacological profile.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays remain the gold standard for determining the affinity of a test compound for a specific receptor.[8] These assays directly measure the binding of a radiolabeled ligand to the receptor and how the test compound competes for this binding.

Principle: A radiolabeled antagonist with known high affinity for the target receptor (e.g., [³H]-dihydroalprenolol for β-ARs) is incubated with a source of the receptor (e.g., cell membranes).[9] The unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the equilibrium dissociation constant (Ki) can be calculated.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: β-Adrenergic Receptor Competitive Binding Assay

-

Receptor Source Preparation: Prepare membranes from cells or tissues known to express the β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing β1-AR or β2-AR, or rat erythrocyte membranes for β2-AR).[9]

-

Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl₂.

-

Reaction Setup: In a 96-well plate, combine:

-

50 µL of assay buffer or unlabeled ligand for non-specific binding (e.g., 10 µM propranolol).

-

50 µL of serially diluted 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.

-

50 µL of radioligand (e.g., [³H]-dihydroalprenolol at a final concentration near its Kd).

-

50 µL of membrane preparation (20-50 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[8][9]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter (Whatman GF/B) using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-